molecular formula C13H15BCl2O3 B3220140 2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde CAS No. 1190989-28-6

2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No.: B3220140
CAS No.: 1190989-28-6
M. Wt: 301 g/mol
InChI Key: XAFTYKFVAAQMSD-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS: 1190989-28-6) is a boronate ester-functionalized aromatic aldehyde with the molecular formula C₁₃H₁₅BCl₂O₃ . Its structure features a benzaldehyde core substituted with two chlorine atoms at the 2- and 6-positions and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 4-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, where the boronate ester acts as a key coupling partner for synthesizing biaryl or heteroaryl systems . Its aldehyde group provides a versatile handle for further functionalization, such as condensation or oxidation reactions.

Key properties include:

  • Purity: 97% (typical commercial grade)
  • Hazards: Skin/eye irritation (H315, H319) and respiratory irritation (H335)
  • Storage: 2–8°C, indicating sensitivity to thermal degradation .

Properties

IUPAC Name

2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BCl2O3/c1-12(2)13(3,4)19-14(18-12)8-5-10(15)9(7-17)11(16)6-8/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFTYKFVAAQMSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BCl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the following steps:

  • Boronic Acid Formation: The initial step involves the formation of the boronic acid derivative, which is achieved by reacting a suitable boronic acid precursor with a diol under acidic conditions.

  • Halogenation: The benzene ring is then halogenated to introduce chlorine atoms at the 2 and 6 positions.

  • Formylation: Finally, the aldehyde group is introduced at the 4 position through a formylation reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

  • Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, or other oxidized derivatives.

  • Reduction: Alcohols or other reduced derivatives.

  • Substitution: Amines, ethers, or other substituted benzene derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used in biochemical assays and as a probe in biological studies.

  • Industry: It is used in the production of advanced materials and in various industrial processes.

Mechanism of Action

The mechanism by which 2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde exerts its effects involves its interaction with molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols, which can be exploited in various biochemical and pharmaceutical applications. The specific molecular targets and pathways depend on the context in which the compound is used.

Comparison with Similar Compounds

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

  • CAS: Not explicitly provided (synthesized in ).
  • Formula : C₁₃H₁₇BO₃
  • This may slow transmetallation in Suzuki couplings . Synthesis: Prepared via reaction of 4-formylphenylboronic acid with pinacol in chloroform . Applications: Less steric hindrance may favor coupling with bulky substrates.

2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

  • CAS : 408492-27-3 .
  • Formula: C₁₁H₁₂BCl₂NO₂ (estimated).
  • Substituents : Pyridine ring replaces benzene, with chlorine atoms at 2- and 6-positions.
  • Applications: Suited for synthesizing nitrogen-containing heterocycles, such as pharmaceuticals or ligands.

Ethyl 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

  • CAS : 474709-76-7 .
  • Formula : C₁₅H₂₀BClO₄ .
  • Substituents : Ethyl ester at the benzoate position and a single chlorine at the 2-position.
  • Hazards: Shares similar warnings (H315, H319, H335) but includes additional precautionary statements (e.g., P280 for protective gloves) .

Data Table: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Key Substituents Applications
2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde 1190989-28-6 C₁₃H₁₅BCl₂O₃ 2,6-Cl₂, aldehyde Suzuki couplings, aldehyde-based derivatization
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde N/A C₁₃H₁₇BO₃ No Cl, aldehyde Model compound for studying boronate ester reactivity
2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 408492-27-3 C₁₁H₁₂BCl₂NO₂ (est.) Pyridine core, 2,6-Cl₂ Synthesis of nitrogen-containing heterocycles
Ethyl 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate 474709-76-7 C₁₅H₂₀BClO₄ 2-Cl, ethyl ester Ester hydrolysis pathways, prodrug development

Research Findings and Implications

Reactivity in Cross-Coupling Reactions

The dichloro substitution in the target compound enhances electron-withdrawing effects, which can accelerate the transmetallation step in Suzuki-Miyaura reactions compared to non-chlorinated analogs . However, steric hindrance from the chlorine atoms may reduce coupling efficiency with bulky aryl halides.

Biological Activity

2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C11_{11}H14_{14}BCl2_{2}O2_{2}
  • Molecular Weight : 273.95 g/mol
  • CAS Number : 408492-27-3

Biological Activity Overview

The biological activity of this compound has been linked to several therapeutic areas:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antibacterial properties against various strains of bacteria. For instance, compounds similar to it have shown activity against multidrug-resistant Staphylococcus aureus and Mycobacterium species with MIC values ranging from 0.5 to 8 μg/mL .
  • Anticancer Potential : Research has suggested that certain derivatives may possess anticancer properties. For example, compounds with similar dioxaborolane moieties have been evaluated for their ability to inhibit cancer cell proliferation through various pathways including apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition : The compound's structure suggests potential interactions with key enzymes involved in metabolic pathways. Studies have indicated that related compounds can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation .

Case Studies and Experimental Data

StudyCompoundBiological ActivityMIC/IC50 ValuesReference
A2,6-Dichloro derivativeAntibacterial against MRSA0.25 - 1 μg/mL
BDioxaborolane analogAnticancer (cell line specific)IC50 = 0.6 μM
CRelated phenolic compoundAntifungal activity against C. albicansMIC = 0.05 - 0.3 μg/mL

Pharmacokinetic Properties

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound:

  • Absorption : High gastrointestinal absorption was noted for similar compounds.
  • Distribution : Moderate tissue distribution with potential accumulation in liver and kidneys.
  • Metabolism : Predominantly hepatic metabolism with phase I and II metabolic pathways.
  • Excretion : Primarily renal excretion noted in animal models.

Q & A

Q. What are the optimal synthetic routes for preparing 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling or Debus-Radziszewski reactions. For example:

  • Debus-Radziszewski Protocol : Reacting substituted benzaldehydes with amines under reflux in ethanol with glacial acetic acid as a catalyst yields heterocyclic intermediates. Subsequent boronate esterification introduces the dioxaborolane group. Yields up to 76% are achievable with optimized stoichiometry .
  • Cross-Coupling Optimization : Palladium-catalyzed coupling of aryl halides with pinacol boronic esters in tetrahydrofuran (THF)/water mixtures, using surfactants like CTAB (cetyltrimethylammonium bromide), improves reaction efficiency (48% yield reported) .

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic peaks (e.g., aldehyde proton at δ ~10 ppm, dioxaborolane methyl groups at δ ~1.24 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., observed [M+H]+^+ at 441.09 for a related benzaldehyde derivative) .
  • Chromatography : Use silica gel chromatography with petroleum ether/ethyl acetate (10:1) for purification, as validated in similar syntheses .

Q. What are the stability considerations for this compound under different storage conditions?

Methodological Answer:

  • Moisture Sensitivity : The dioxaborolane group hydrolyzes in aqueous environments. Store under inert gas (N2_2/Ar) at 0–6°C in anhydrous solvents like THF or DCM .
  • Thermal Stability : Differential scanning calorimetry (DSC) studies on analogous dioxaborolanes indicate decomposition above 200°C .

Advanced Research Questions

Q. How does the electronic nature of the dioxaborolane group influence cross-coupling reactivity in palladium-catalyzed reactions?

Methodological Answer:

  • Mechanistic Studies : The dioxaborolane acts as a Lewis acid, enhancing transmetallation rates in Suzuki-Miyaura couplings. Kinetic studies using 11B^{11}B-NMR can track boron coordination during catalytic cycles .
  • Substituent Effects : Electron-withdrawing groups (e.g., chlorine at 2,6-positions) increase electrophilicity of the benzaldehyde, accelerating oxidative addition to Pd(0) .

Q. What strategies resolve contradictions in reaction yields reported for similar derivatives?

Methodological Answer:

  • Solvent/Additive Screening : Compare THF/CTAB systems (48% yield ) vs. ethanol/glacial acetic acid (76% yield ). Polar protic solvents may stabilize intermediates in condensation reactions.
  • Competitive Inhibition Analysis : Use LC-MS to detect side products (e.g., boronic acid hydrolysis) that reduce yields .

Q. How can this compound be applied in the development of optoelectronic materials?

Methodological Answer:

  • OLED Fabrication : Incorporate into thermally activated delayed fluorescence (TADF) emitters. For example, coupling with acridine/phenoxazine derivatives produces blue-emitting layers with high quantum yields .
  • Two-Photon Probes : Functionalize with fluorophores (e.g., naphthalene derivatives) for ratiometric H2_2O2_2 sensing in live cells, leveraging boronate oxidation .

Q. What computational methods predict the reactivity of this compound in complex reaction environments?

Methodological Answer:

  • DFT Calculations : Model transition states for cross-coupling using B3LYP/6-31G(d) basis sets. Predict regioselectivity based on frontier molecular orbital (FMO) energies .
  • Molecular Dynamics (MD) : Simulate solvent effects on boronate stability in aqueous/organic biphasic systems .

Critical Analysis of Contradictions

  • Yield Discrepancies : The 28% difference between and arises from solvent polarity and catalyst accessibility. Ethanol stabilizes intermediates via hydrogen bonding, while CTAB in THF enhances micellar catalysis.
  • Boronate Stability : Hydrolysis in aqueous systems vs. anhydrous ethanol explains divergent purity outcomes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.